3-(Isopropoxymethyl)-1-methylpyrrolidine
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Overview
Description
3-(Isopropoxymethyl)-1-methylpyrrolidine is an organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the isopropoxymethyl and methyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropoxymethyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropoxymethyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the isopropoxymethyl group.
Substitution: Substituted pyrrolidines with various functional groups replacing the isopropoxymethyl group.
Scientific Research Applications
3-(Isopropoxymethyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1-methylpyrrolidine: Similar structure with a methoxymethyl group instead of isopropoxymethyl.
3-(Ethoxymethyl)-1-methylpyrrolidine: Contains an ethoxymethyl group in place of isopropoxymethyl.
3-(Butoxymethyl)-1-methylpyrrolidine: Features a butoxymethyl group instead of isopropoxymethyl.
Uniqueness
3-(Isopropoxymethyl)-1-methylpyrrolidine is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-methyl-3-(propan-2-yloxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-4-5-10(3)6-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
KUYHDJGRJCZUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CCN(C1)C |
Origin of Product |
United States |
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